5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol
Overview
Description
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol is a fluorinated alcohol compound with the molecular formula C5H3ClF8O. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, such as high thermal stability and low reactivity with many common chemicals. It is used in various scientific and industrial applications, particularly in the field of analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol typically involves the reaction of hexafluoropropylene oxide with chloropentafluoroethane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction product is then purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol has several scientific research applications:
Analytical Chemistry: Used as a derivatizing agent for the detection of highly polar and hydrophilic analytes in water samples.
Nanotechnology: Employed as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.
Environmental Science: Utilized in the identification of unknown highly polar disinfection byproducts in ozonated drinking water.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol involves its ability to react with various functional groups, such as carboxylic, hydroxylic, and aminic groups. This reactivity allows it to form multiply-substituted non-polar derivatives that can be easily extracted and analyzed. The compound’s high electron affinity and stability make it effective in forming stable derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl chloroformate: Similar in structure but used primarily as a derivatizing agent for different analytes.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Lacks the chlorine atom and is used in different applications, such as cosurfactant in nanocrystal synthesis.
Uniqueness
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol is unique due to its combination of high fluorination and the presence of a chlorine atom, which enhances its reactivity and selectivity in various chemical reactions. This makes it particularly valuable in analytical chemistry for the derivatization of highly polar compounds .
Properties
IUPAC Name |
5-chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF8O/c6-5(13,14)4(11,12)3(9,10)2(7,8)1-15/h15H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWZMKSODUPSGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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